3-Cyclopropyl-3-methoxybutan-2-one
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Overview
Description
3-Cyclopropyl-3-methoxybutan-2-one is an organic compound with a unique structure that includes a cyclopropyl group and a methoxy group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methoxybutan-2-one can be achieved through the methylation of acetoin with dimethyl carbonate. This process is performed in a sustainable one-step reaction, which improves process mass intensity and atom economy compared to traditional methods . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and product yield. The use of sustainable and green chemistry principles is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methoxybutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Cyclopropyl-3-methoxybutan-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methoxybutan-2-one involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group can undergo nucleophilic substitution, while the cyclopropyl group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybutan-2-one: A similar compound with a methoxy group but lacking the cyclopropyl group.
Cyclopropyl ketones: Compounds with a cyclopropyl group attached to a ketone functional group.
Uniqueness
3-Cyclopropyl-3-methoxybutan-2-one is unique due to the presence of both a cyclopropyl group and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in organic synthesis and industrial chemistry .
Properties
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(9)8(2,10-3)7-4-5-7/h7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCADDBAMOGPHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C1CC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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